molecular formula C₁₃H₁₄N₄O₅S₂ B1145757 (6R,7R)-3-Hydroxymethyl-7-((2-aminothiazol-4-yl)acetamido)ceph-3-em-4-carboxylic Acid CAS No. 775233-43-7

(6R,7R)-3-Hydroxymethyl-7-((2-aminothiazol-4-yl)acetamido)ceph-3-em-4-carboxylic Acid

Cat. No.: B1145757
CAS No.: 775233-43-7
M. Wt: 370.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(6R,7R)-3-Hydroxymethyl-7-((2-aminothiazol-4-yl)acetamido)ceph-3-em-4-carboxylic Acid” is also known as Ceftazidime . It’s a cephalosporin antibiotic with a complex oxime moiety containing two methyl groups and a carboxylic acid . This compound exhibits broad-spectrum antibiotic activity, with unusually high activity against gram-negative organisms such as strains of Pseudomonas organisms .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. Unfortunately, the exact synthesis process is not available in the search results. For detailed synthesis procedures, please refer to the relevant chemical literature or patents .


Molecular Structure Analysis

The molecular formula of this compound is C22H22N6O7S2, and its molecular weight is 546.57 . The structure contains a 1,3-thiazole ring, which is not condensed with other rings . For a detailed molecular structure, please refer to the relevant chemical literature or patents .


Chemical Reactions Analysis

The compound is part of a class of cephalosporin antibiotics containing a 7β- (α-etherified oximino)-acylamido group, the oximino group having the syn configuration . This class of antibiotic compounds is characterized by high antibacterial activity against a range of gram-positive and gram-negative organisms coupled with particularly high stability to β-lactamases produced by various gram-negative organisms .


Physical and Chemical Properties Analysis

The compound is a white to orange to green powder or crystal . It is soluble in DMSO, but insoluble in ethanol and water . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Mechanism of Action

The compound works by inhibiting the synthesis of the bacterial cell wall, leading to cell death . It has high antibacterial activity against a range of gram-positive and gram-negative organisms .

Safety and Hazards

The compound is stable, but it should be kept refrigerated . It is incompatible with strong oxidizing agents, nitric acid, permanganates, and peroxides . For safety, avoid contact with skin and eyes, and use personal protective equipment as required .

Properties

CAS No.

775233-43-7

Molecular Formula

C₁₃H₁₄N₄O₅S₂

Molecular Weight

370.4

Synonyms

(6R,7R)-7-(2-(2-Aminothiazol-4-yl)acetamido)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  (6R-trans)-7-[[(2-Amino-4-thiazolyl)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Aci

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.